molecular formula C14H14N2O3 B5913792 N-cyclopropyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide

N-cyclopropyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide

Número de catálogo B5913792
Peso molecular: 258.27 g/mol
Clave InChI: MKPAPYVMQZVYII-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-cyclopropyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). This compound has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mecanismo De Acción

N-cyclopropyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide selectively inhibits JAK3 by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of JAK3 and the subsequent activation of downstream signaling pathways, leading to the suppression of the immune response and the reduction of inflammation.
Biochemical and Physiological Effects:
N-cyclopropyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to be effective in reducing the symptoms of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It can reduce joint inflammation, improve skin lesions, and alleviate gastrointestinal symptoms. In addition, N-cyclopropyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to reduce the levels of pro-inflammatory cytokines, such as IL-6 and TNF-α, and increase the levels of anti-inflammatory cytokines, such as IL-10.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of N-cyclopropyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is its selectivity for JAK3, which reduces the risk of off-target effects. In addition, N-cyclopropyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has a long half-life and can be administered orally, which makes it convenient for clinical use. However, N-cyclopropyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has some limitations for lab experiments, such as its high cost and the need for specialized equipment and facilities for its synthesis and purification.

Direcciones Futuras

For the research on N-cyclopropyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide include the development of more selective JAK inhibitors, the investigation of the optimal dosing and duration of treatment, and the exploration of the potential combination therapy with other immunomodulatory agents.

Métodos De Síntesis

The synthesis of N-cyclopropyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves a multistep process that starts with the reaction of 2,6-dichloro-3-nitropyridine with ethyl cyanoacetate to form 3-cyano-2,6-dichloropyridine. This intermediate is then reacted with cyclopropylamine to obtain N-cyclopropyl-3-cyano-2,6-dichloropyridine. The final step involves the reaction of N-cyclopropyl-3-cyano-2,6-dichloropyridine with 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid to form N-cyclopropyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide.

Aplicaciones Científicas De Investigación

N-cyclopropyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the activity of JAK3, a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, N-cyclopropyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide can block the downstream signaling pathways of these cytokines, leading to the suppression of the immune response and the reduction of inflammation.

Propiedades

IUPAC Name

N-cyclopropyl-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-16-10-5-3-2-4-9(10)12(17)11(14(16)19)13(18)15-8-6-7-8/h2-5,8,17H,6-7H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPAPYVMQZVYII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.